molecular formula C11H13BrO3 B165128 Methyl 4-(3-bromopropoxy)benzoate CAS No. 135998-88-8

Methyl 4-(3-bromopropoxy)benzoate

Cat. No. B165128
M. Wt: 273.12 g/mol
InChI Key: UXQAWAAALKEOIM-UHFFFAOYSA-N
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Description

“Methyl 4-(3-bromopropoxy)benzoate” is a chemical compound with the molecular formula C11H13BrO3 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in various fields like medicinal chemistry, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-bromopropoxy)benzoate” is characterized by the presence of a bromopropoxy group attached to a benzoate group . The InChI code for this compound is 1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-(3-bromopropoxy)benzoate” is a solid compound with a molecular weight of 273.13 g/mol . It has a boiling point of 71-73°C . The compound has a topological polar surface area of 35.5 Ų and a complexity of 188 .

Scientific Research Applications

1. Crystal Structure Analysis

Methyl 4-bromo-2-(methoxymethoxy)benzoate has been studied for its crystal structures, revealing two-dimensional architectures formed principally by C—H⋯O hydrogen bonds, and by Br⋯O interactions. This research contributes to understanding the molecular and crystallographic properties of bromo-hydroxy-benzoic acid derivatives (Suchetan et al., 2016).

2. Synthesis of Intermediate Compounds

Research has been conducted on the synthesis of compounds like methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. This study explored optimal conditions for the yield, highlighting the chemical synthesis applications of methyl benzoate derivatives (Lou Hong-xiang, 2012).

3. Liquid Crystalline and Fluorescence Properties

A series of methyl 4-(4-alkoxystyryl)benzoates was synthesized and studied for their liquid crystalline and fluorescence properties. This research is significant in the field of materials science, particularly in the development of new liquid crystal materials (Muhammad et al., 2016).

4. Mesomorphic Behavior Study

Further research on methyl benzoate derivatives includes the study of Schiff base/ester liquid crystals with different lateral substituents. These studies are crucial for understanding the mesophase behavior of such compounds, which is relevant in the context of advanced material synthesis and application (Ahmed et al., 2019).

5. Biological Evaluation

Compounds like methyl 4-(2,5-dihydroxybenzylamino)benzoate have been synthesized and evaluated for their biological activities against various microbial strains. This demonstrates the potential application of methyl benzoate derivatives in medicinal chemistry and pharmacology (Gaydou et al., 2006).

Safety And Hazards

“Methyl 4-(3-bromopropoxy)benzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment and adequate ventilation are recommended when handling this compound .

properties

IUPAC Name

methyl 4-(3-bromopropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQAWAAALKEOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395348
Record name methyl 4-(3-bromopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-bromopropoxy)benzoate

CAS RN

135998-88-8
Record name methyl 4-(3-bromopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is prepared in a manner substantially analogous to Procedure A starting from 4-hydroxy-benzoic acid methyl ester and 1,3-dibromo-propane. MS (ES+) 272.9
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of methyl 4-hydroxybenzoate (1.52 g, 10 mmol), 1,3-dibromo-propane (20.3 mL, 200 mmol) and potassium carbonate (4.2 g, 30 mmol) in 100 mL of dry CH3CN was heated at 70° C. for 5.0 hr. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite and rinsed with CH3CN. The combined filtrates were concentrated in vacuo and purified by ISCO (Hexane-ethyl acetate: 80:20 to 0:100) on silica gel to afford 107A (2.44 g, 89%) as an oil.
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Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HD Choi, PJ Seo, BW Son, BW Kang - Archives of pharmacal research, 2003 - Springer
An efficient synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran (8), a potent β-amyloid aggregation inhibitor, is described. 5-Chloro-2-(4-meth-…
Number of citations: 21 link.springer.com
EA Jaseer, DJC Prasad, G Sekar - Tetrahedron, 2010 - Elsevier
A wide range of 2-arylbenzo[b]furans are synthesized through domino intermolecular C (aryl) –C (alkynyl) bond formation followed by intramolecular C (alkynyl) –O bond forming …
Number of citations: 75 www.sciencedirect.com
W Chen, C He, N Qiao, Z Guo, S Hu, Y Song, H Wang… - Biomaterials, 2022 - Elsevier
Intratumoral environment as a hypoxic, non-inflamed “cold” state is difficult for many agents to accumulate and activate the immune system. Intrinsically, facultative anaerobic …
Number of citations: 25 www.sciencedirect.com
JA Brekan, D Chernyak, KL White, KA Scheidt - Chemical Science, 2012 - pubs.rsc.org
A Lewis base-promoted addition of α-silyl silylethers to primary halides has been developed. This new carbon–carbon sp3–sp3 bond-forming process accesses an unconventional …
Number of citations: 14 pubs.rsc.org
A Damont, V Médran-Navarrete… - Journal of medicinal …, 2015 - ACS Publications
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (2, DPA-714), were …
Number of citations: 51 pubs.acs.org
CN Kona, R Oku, S Nakamura, M Miura, K Hirano… - Chem, 2023 - cell.com
Haloarenes have been an important class of chemicals in the modern organic chemistry field because the halide functionality offers numerous possible transformations. Classical …
Number of citations: 2 www.cell.com
G Luo, Z Qian, R Qiu, Q You, H Xiang - Bioorganic Chemistry, 2018 - Elsevier
Bile acids, initially discovered as endogenous ligands of farnesoid X receptor (FXR), play a central role in the regulation of triglyceride and cholesterol metabolism and have recently …
Number of citations: 3 www.sciencedirect.com
G Wan, Z Feng, Q Zhang, X Li, K Ran… - Journal of Medicinal …, 2022 - ACS Publications
The activation of the STAT signal after incubation with the HDAC inhibitor represents a key mechanism causing resistance to HDAC inhibitors in some solid tumor cells, while the FGFR …
Number of citations: 3 pubs.acs.org
RR Hivarekar, SS Deshmukh… - … Process Research & …, 2012 - ACS Publications
An efficient scalable synthesis for dronedarone hydrochloride (2) via Friedel–Craft acylation of 2-(-2-butyl-1-benzofuran-5-yl)-1H-isoindole-1,3(2H)dione (12) with 4-(3-chloropropoxy) …
Number of citations: 13 pubs.acs.org

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